N-Boc-3-chloro-D-tyrosine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-3-chloro-D-tyrosine can be synthesized through a multi-step process involving the protection of the amino group of tyrosine with a Boc (tert-butoxycarbonyl) group and the chlorination of the aromatic ring. One common method involves dissolving (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid in a mixture of dry 1,4-dioxane and water, followed by the addition of sodium hydroxide and di-tert-butyl dicarbonate (Boc2O). The reaction mixture is then extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and purified by column chromatography .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-chloro-D-tyrosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid in solvents like ethyl acetate or dioxane are commonly used for Boc deprotection.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with an amine would yield an amine derivative of this compound.
Deprotection Reactions: The major product is 3-chloro-D-tyrosine after the removal of the Boc group.
Scientific Research Applications
N-Boc-3-chloro-D-tyrosine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a building block in the synthesis of peptides and proteins for studying protein structure and function.
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, including enzyme inhibitors and receptor agonists.
Biochemical Studies: It is used in the study of enzyme mechanisms and metabolic pathways involving tyrosine derivatives.
Mechanism of Action
The mechanism of action of N-Boc-3-chloro-D-tyrosine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting biomolecules. The Boc group serves as a protecting group for the amino group, allowing for selective reactions at other functional sites. The chlorine atom on the aromatic ring can participate in various interactions, including hydrogen bonding and halogen bonding, which can affect the overall activity of the compound .
Comparison with Similar Compounds
N-Boc-3-chloro-D-tyrosine can be compared with other Boc-protected amino acids and tyrosine derivatives:
N-Boc-tyrosine: Similar to this compound but without the chlorine atom.
N-Boc-3-iodo-D-tyrosine: Contains an iodine atom instead of chlorine.
N-Boc-3-fluoro-D-tyrosine: Contains a fluorine atom instead of chlorine.
This compound stands out due to its specific reactivity and the ability to participate in unique chemical interactions, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2R)-3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMKCIHCRJIZOO-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)O)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650164 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-3-chloro-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478183-57-2 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-3-chloro-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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